molecular formula C16H30N4 B11730155 [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine

Cat. No.: B11730155
M. Wt: 278.44 g/mol
InChI Key: DIQLPPJMJLEKLS-UHFFFAOYSA-N
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Description

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its unique structure, which includes a cyclopentyl group, a methyl group, and a diethylaminoethyl group attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopentyl and methyl groups. The final step involves the attachment of the diethylaminoethyl group. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran (THF) and may involve catalysts such as palladium or copper .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-pressure reactors and continuous flow systems can help in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines .

Scientific Research Applications

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H30N4

Molecular Weight

278.44 g/mol

IUPAC Name

N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C16H30N4/c1-4-19(5-2)11-10-17-12-15-13-20(18-14(15)3)16-8-6-7-9-16/h13,16-17H,4-12H2,1-3H3

InChI Key

DIQLPPJMJLEKLS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=CN(N=C1C)C2CCCC2

Origin of Product

United States

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